molecular formula C21H21N5O B15116794 4-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile

4-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile

Cat. No.: B15116794
M. Wt: 359.4 g/mol
InChI Key: FVNLMICPZZMLNL-UHFFFAOYSA-N
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Description

4-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, which can be synthesized via the Niementowski reaction of anthranilic acid derivatives and amides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of green chemistry approaches, such as deep eutectic solvents (DES) and microwave-induced synthesis, to reduce environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 4-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile is unique due to its specific structure, which combines the quinazolinone core with piperidine and pyridine moieties. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds .

Properties

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

IUPAC Name

4-[4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C21H21N5O/c1-15-24-20-5-3-2-4-19(20)21(27)26(15)14-16-7-10-25(11-8-16)18-6-9-23-17(12-18)13-22/h2-6,9,12,16H,7-8,10-11,14H2,1H3

InChI Key

FVNLMICPZZMLNL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=CC(=NC=C4)C#N

Origin of Product

United States

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